molecular formula C19H19N3OS B11168798 4-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

4-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11168798
M. Wt: 337.4 g/mol
InChI Key: MMRUMIHJFNORQF-UHFFFAOYSA-N
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Description

4-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For example, thiosemicarbazide can react with 3-phenylpropionic acid to form the 1,3,4-thiadiazole ring.

  • Acylation Reaction: : The thiadiazole derivative is then acylated with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the thiadiazole ring or the benzamide moiety, potentially yielding amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products

    Oxidation: Products may include 3-phenylpropionic acid derivatives.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include nitro, bromo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate this compound for similar activities, exploring its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is evaluated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as bacterial infections or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and bioactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

4-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H19N3OS/c1-14-10-12-16(13-11-14)18(23)20-19-22-21-17(24-19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,22,23)

InChI Key

MMRUMIHJFNORQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3

Origin of Product

United States

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